

EHEN chemical structure and synthesis

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Compound of Interest

Compound Name: *N-Ethyl-N-(2-hydroxyethyl)nitrosamine*

Cat. No.: *B110614*

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An In-depth Technical Guide to N-Ethyl-N-hydroxyethanamine (DEHA)

Introduction

N-ethyl-N-hydroxyethanamine, more commonly known as N,N-diethylhydroxylamine (DEHA), is a versatile organic compound with significant applications across various scientific and industrial fields. This guide provides a comprehensive overview of its chemical structure, synthesis, and mechanisms of action, tailored for researchers, scientists, and drug development professionals. While the acronym "EHEN" was specified, the predominant and scientifically recognized compound corresponding to the provided chemical names is DEHA.

DEHA is recognized for its potent free-radical scavenging and antioxidant properties, making it a subject of interest in contexts ranging from industrial process stabilization to potential therapeutic applications. It serves as a highly efficient polymerization inhibitor, an oxygen scavenger in water treatment, and a color stabilizer in photographic processes.^[1] Its ability to mitigate oxidative stress also suggests its potential relevance in biological systems.

Chemical Structure and Properties

DEHA is a colorless to light yellow liquid with a characteristic amine-like odor.^{[2][3]} Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₄ H ₁₁ NO
Molecular Weight	89.14 g/mol
CAS Number	3710-84-7
Boiling Point	125-130 °C[2][3]
Melting Point	-25 °C[3]
Density	0.867 g/mL at 25 °C
Refractive Index	1.4195 at 20 °C[3]
Solubility	Soluble in water, ethanol, ether, chloroform, and benzene[2]

Synthesis of N,N-Diethylhydroxylamine (DEHA)

The synthesis of DEHA can be achieved through several routes, with the most common being the oxidation of triethylamine or diethylamine.

Method 1: Triethylamine Oxidation and Decomposition

This method involves the oxidation of triethylamine using a peroxide, followed by the thermal decomposition of the resulting intermediate.

Experimental Protocol:

- In a steel alloy autoclave, combine purified triethylamine (6.3 mL, 4.3 mmol) and 30% hydrogen peroxide (10 mL, 0.1 mol) with water.[2]
- Seal the autoclave, ensuring the filling capacity is at 90% (1.4 MPa).[2]
- Place the autoclave in an oven and heat at a temperature ranging from 20 °C to 120 °C.[2] A turning point in the reaction is typically observed at 120 °C.[2]
- After 5 days, cool the autoclave and carefully collect the resulting solution.[2]

- The product can be identified and analyzed using gas chromatography-mass spectroscopy (GC-MS).[\[2\]](#)

A variation of this method involves the use of a solid acid catalyst containing polyoxometalate in a fixed-bed reactor. A mixed aqueous solution of triethylamine, acetic acid, and hydrogen peroxide is passed through the reactor at 40-60 °C. The resulting product then undergoes decomposition in a separate reactor at 100-120 °C to yield DEHA.[\[3\]](#)

Method 2: Diethylamine Oxidation

This approach involves the direct oxidation of diethylamine to form DEHA.

Experimental Protocol:

- Charge a reactor with 2 mL of diethylamine and 75 mg of a glycerol-stabilized nano-TiO₂ catalyst.[\[4\]](#)
- Heat the suspension to 30-40 °C with continuous reflux and stirring.[\[4\]](#)
- Slowly add dilute hydrogen peroxide (30% by weight) via a syringe over 45 minutes.[\[4\]](#)
- After the addition is complete, cool the solution.
- Dehydrate the product using calcium chloride.[\[4\]](#)
- The final product can be quantified using gas chromatography with a flame ionization detector (GC-FID).[\[4\]](#)

A patent describes a process for the synthesis of N,N-dialkyl-hydroxylamines using a titanium-silicalite catalyst. In this process for DEHA, diethylamine is reacted with hydrogen peroxide in the presence of the catalyst. This method has been reported to achieve a conversion of 51.5% with a selectivity to N,N-diethyl-hydroxylamine of 95.5%. The yield of DEHA based on hydrogen peroxide was 87.1%.

Quantitative Data on Synthesis

The yield and purity of DEHA are dependent on the synthesis method and reaction conditions. The following table summarizes available data.

Synthesis Method	Reactants	Catalyst/Conditions	Yield	Purity/Selectivity	Reference
Triethylamine Oxidation	Triethylamine, Hydrogen Peroxide	Steel autoclave, 20-120 °C, 5 days	Not specified	Product identified by GC-MS	[2]
Triethylamine Oxidative Cracking	Triethylamine, Hydrogen Peroxide	Tubular reactor, 100-200 °C, 1-2 atm	Higher yield at injection rate of 5.74-34.5 g/min	Improved clarity of product	[5]
Diethylamine Oxidation	Diethylamine, Hydrogen Peroxide	Glycerol-stabilized nano-TiO ₂ , 35 °C, 45 min	High	Maximum purity at 75 mg of catalyst	[4]
Diethylamine Oxidation	Diethylamine, Hydrogen Peroxide	Titanium-silicalite	87.1% (based on H ₂ O ₂)	95.5% selectivity	
Peroxyacetic Acid Method	Triethylamine, Peroxyacetic Acid	Solid-loaded heteropolyacid	Up to 84.41%	High selectivity	[6]

Mechanism of Action: Free-Radical Scavenging

DEHA is a potent free-radical scavenger. Its primary mechanism of antioxidant activity involves the donation of a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing the reactive species.

The reaction with hydroxyl radicals ($\bullet\text{OH}$), a highly reactive oxygen species, is particularly significant. Studies have shown that $\bullet\text{OH}$ radicals oxidize DEHA through hydrogen abstraction from the hydroxyl group, leading to the formation of a transient diethylnitroxide radical ($(\text{C}_2\text{H}_5)_2\text{NO}\bullet$). [2] This process is depicted in the diagram below.

Caption: Free-radical scavenging mechanism of DEHA.

Inhibition of Lipid Peroxidation

DEHA's antioxidant properties extend to the inhibition of lipid peroxidation, a critical process in cellular damage. Lipid peroxidation is a chain reaction initiated by free radicals that attack polyunsaturated fatty acids in cell membranes, leading to cellular dysfunction.

DEHA can interrupt this chain reaction by scavenging the lipid peroxyl radicals (LOO•) that propagate the process. By donating a hydrogen atom to the peroxyl radical, DEHA terminates the chain reaction and prevents further damage to lipids. This protective mechanism is crucial in mitigating oxidative stress-related pathologies.

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